An In-depth Technical Guide to the Physicochemical Properties of 4-(5-hydroxypyridin-3-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(5-hydroxypyridin-3-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(5-hydroxypyridin-3-yl)benzoic acid, with the Chemical Abstracts Service (CAS) number 1261895-73-1, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a benzoic acid moiety linked to a hydroxypyridine ring, presents a unique combination of acidic and basic functionalities, as well as hydrogen bond donors and acceptors. These structural features are pivotal in dictating its interactions with biological targets, making a thorough understanding of its physicochemical properties an essential prerequisite for any drug development campaign.
This guide provides a comprehensive overview of the key physicochemical properties of 4-(5-hydroxypyridin-3-yl)benzoic acid. Due to the limited availability of experimentally determined data for this specific molecule in public literature, this document will focus on the established methodologies—both experimental and computational—for determining these critical parameters. We will also draw comparisons with the structurally related compound, 4-pyridin-3-ylbenzoic acid (CAS: 4385-75-5), for which some predicted data exists, to provide a contextual framework.[2][3][4][5]
Core Physicochemical Properties: A Summary
A quantitative understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.[6] The following table summarizes the key properties for 4-(5-hydroxypyridin-3-yl)benzoic acid that are critical for its evaluation as a potential drug candidate. It is important to note that the values for the related compound, 4-pyridin-3-ylbenzoic acid, are computationally predicted and should be treated as estimates.
| Physicochemical Property | 4-(5-hydroxypyridin-3-yl)benzoic acid (Target Compound) | 4-pyridin-3-ylbenzoic acid (Related Compound - Predicted Values) | Importance in Drug Discovery |
| Molecular Formula | C₁₂H₉NO₃ | C₁₂H₉NO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 215.21 g/mol | 199.21 g/mol [2][4] | Influences absorption, distribution, and diffusion across membranes. |
| Melting Point (°C) | Data not available | 271-274[5] | Indicates purity and solid-state stability. |
| Boiling Point (°C) | Data not available | 398.8 ± 25.0[5] | Relevant for purification and stability at high temperatures. |
| pKa | Data not available | 3.65 ± 0.10[5] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP (Octanol/Water) | Data not available | 2.4468[4] | Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |
| Aqueous Solubility | Data not available | Data not available | Crucial for formulation, bioavailability, and administration routes. |
| Topological Polar Surface Area (TPSA) | Data not available | 50.19 Ų[4] | Predicts membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | Data not available | 1[4] | Influences binding to biological targets and solubility. |
| Hydrogen Bond Acceptors | Data not available | 2[4] | Influences binding to biological targets and solubility. |
Methodologies for Physicochemical Property Determination
The following sections delve into the experimental and computational approaches for determining the key physicochemical properties of novel compounds like 4-(5-hydroxypyridin-3-yl)benzoic acid.
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in solution and is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 4-(5-hydroxypyridin-3-yl)benzoic acid, there are three key ionizable groups: the carboxylic acid, the pyridine nitrogen, and the phenolic hydroxyl group. Determining the pKa of each is crucial for understanding its behavior in different biological compartments.
Several robust experimental methods are available for pKa determination.[7]
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Potentiometric Titration: This is a highly precise and standard method for measuring pKa.[8] It involves titrating a solution of the compound with a strong acid or base while monitoring the pH with an electrode. The pKa is determined from the inflection point of the resulting titration curve.[8][9]
Protocol for Potentiometric Titration:
-
Solution Preparation: Prepare a stock solution of 4-(5-hydroxypyridin-3-yl)benzoic acid of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
-
UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[8] The absorbance of the compound is measured at a specific wavelength across a range of pH values, and the pKa is determined from the resulting sigmoidal curve.[7][10]
Protocol for Spectrophotometric pKa Determination:
-
Wavelength Selection: Determine the absorption spectra of the fully protonated and fully deprotonated forms of the compound to identify a wavelength with a significant difference in absorbance.
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.
-
Sample Preparation: Add a constant amount of the compound's stock solution to each buffer.
-
Measurement: Measure the absorbance of each solution at the selected wavelength.
-
Data Analysis: Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of nuclei near an ionizable group can be monitored as a function of pH to determine the pKa.[11] This method is particularly useful for complex molecules with multiple ionization sites.
In the absence of experimental data, computational methods can provide valuable estimates of pKa.[6][] These methods are often based on quantitative structure-activity relationships (QSAR) or quantum mechanical calculations.[13] Various software packages are available that can predict pKa values based on the chemical structure.
Partition Coefficient (logP) and Distribution Coefficient (logD)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the logarithm of the ratio of its concentration in octanol to its concentration in water at equilibrium.[14][15] For ionizable compounds like 4-(5-hydroxypyridin-3-yl)benzoic acid, the distribution coefficient (logD) is more relevant as it considers the concentrations of all species (ionized and neutral) at a specific pH.
-
Shake-Flask Method: This is the traditional and most widely accepted method for logP determination.[14]
Protocol for Shake-Flask logP Determination:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and then take the logarithm to obtain logP.[14]
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to estimate logP values based on the retention time of the compound on a nonpolar stationary phase.[14][16] This method is faster than the shake-flask method and requires less material.
Numerous computational algorithms are available to predict logP values based on the molecular structure.[17][18] These methods often use fragment-based or property-based approaches to estimate the contribution of different parts of the molecule to its overall lipophilicity.[14] The predicted logP of 2.4468 for the related compound 4-pyridin-3-ylbenzoic acid suggests it is moderately lipophilic.[4]
Aqueous Solubility
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. It is highly dependent on the compound's solid-state properties (e.g., crystal lattice energy) and its interactions with water.
-
Equilibrium Shake-Flask Method: This is the gold standard for solubility determination. An excess amount of the solid compound is added to a specific volume of aqueous buffer at a defined temperature. The suspension is shaken until equilibrium is reached, and then the concentration of the dissolved compound in the filtered solution is measured.
-
Potentiometric Titration: This method can be used to determine the solubility of ionizable compounds. The pH at which the compound precipitates from a solution of known concentration is used to calculate the intrinsic solubility.
Predicting aqueous solubility computationally is challenging due to the complex interplay of factors involved.[] However, QSAR models and other algorithms can provide useful estimates, particularly in the early stages of drug discovery.[6]
Visualizing Key Concepts
Diagrams can aid in understanding the relationships between different experimental steps and the behavior of the molecule under varying conditions.
Caption: Experimental workflows for pKa determination.
Caption: Predicted ionization states of 4-(5-hydroxypyridin-3-yl)benzoic acid at different pH values.
Conclusion
A thorough characterization of the physicochemical properties of 4-(5-hydroxypyridin-3-yl)benzoic acid is indispensable for its progression as a viable drug candidate. While experimental data for this specific molecule is currently sparse, this guide has outlined the established and reliable methodologies for determining its pKa, logP/logD, and aqueous solubility. By employing these experimental protocols and leveraging computational predictions, researchers can build a comprehensive profile of this promising compound, enabling informed decisions in the drug discovery and development process. The insights gained from such studies will be critical in optimizing its formulation, predicting its in vivo behavior, and ultimately, unlocking its therapeutic potential.
References
-
Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]
-
Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. [Link]
-
LogP—Making Sense of the Value - ACD/Labs. [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa - ULM. [Link]
-
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. [Link]
-
4-(5-Hydroxypyridin-3-yl)benzoic acid - CAS:1261895-73-1 - 北京欣恒研科技有限公司. [Link]
-
Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? | ResearchGate. [Link]
-
Computational methods for predicting properties | ProtoQSAR. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [Link]
-
CAS 4385-75-5 | 4-Pyridin-3-yl-benzoic acid - Alchem.Pharmtech. [Link]
-
4-(4-Hydroxybenzylideneamino)benzoic acid | C14H11NO3 | CID 2306645 - PubChem. [Link]
-
Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7) - Cheméo. [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC - NIH. [Link]
-
4-Hydroxybenzoic acid - Wikipedia. [Link]
- US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
-
p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. [Link]
-
4-Hydroxybenzoic acid derivatives synthesized through metabolic... - ResearchGate. [Link]
Sources
- 1. 4-(5-Hydroxypyridin-3-yl)benzoic acid - CAS:1261895-73-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. testing.chemscene.com [testing.chemscene.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-PYRIDIN-3-YL-BENZOIC ACID CAS#: 4385-75-5 [chemicalbook.com]
- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. pennwest.edu [pennwest.edu]
- 10. ulm.edu [ulm.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]




